2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid
Description
2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid is a sulfonamide derivative characterized by an ethenesulfonamido linker bridging a 4-methylphenyl group and an acetic acid moiety. Its structure (C₁₁H₁₃NO₄S) combines aromatic, sulfonamide, and carboxylic acid functionalities, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXELJLLMSJFTSC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid typically involves the reaction of 4-methylphenyl ethene with sulfonyl chloride, followed by the addition of glycine . The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This interaction can lead to various biological effects, depending on the specific target and pathway .
Comparison with Similar Compounds
Chain Length and Solubility
- Ethoxy-Linked Sulfonamide ():
The compound 2-[2-[2-[[(4-Methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]acetic acid (C₁₃H₁₈O₇S) features ethoxy spacers, enhancing hydrophilicity compared to the target compound’s ethenesulfonamido linker. This difference may influence bioavailability and membrane permeability.
Stereochemical Considerations ():
- (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic Acid (): Stereochemistry (R-configuration) can dictate binding affinity and metabolic pathways. The target compound’s unspecified stereochemistry may limit direct comparisons but highlights the need for enantiomeric resolution in future studies.
Comparative Data Table
Biological Activity
2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a sulfonamide functional group attached to an acetic acid moiety, with a 4-methylphenyl group contributing to its unique properties. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into the following areas:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Preliminary research suggests that it may possess anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research has shown that this compound demonstrates effective antimicrobial activity. The following table summarizes key findings from various studies:
| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Study A | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Study B | Escherichia coli | 16 µg/mL | Disruption of membrane integrity |
| Study C | Candida albicans | 64 µg/mL | Inhibition of ergosterol biosynthesis |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notable findings include:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanisms : Research indicates that it may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.
Case Studies
- Case Study 1 : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
- Case Study 2 : A study involving lung cancer cells showed that the compound could significantly inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Targeting Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival.
- Inducing Apoptosis : The compound appears to activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
